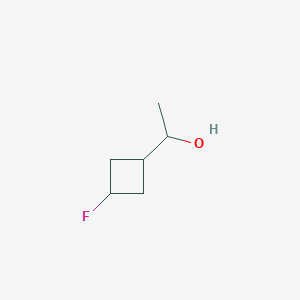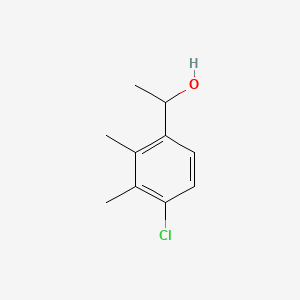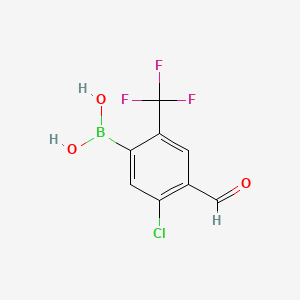
(5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chloro, formyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-(trifluoromethyl)benzaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The chloro and formyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the chloro and formyl groups.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
(5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling and oxidation . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the chloro and formyl groups.
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Similar structure but lacks the formyl group.
4-Methoxyphenylboronic acid: Similar boronic acid functionality but different substituents on the phenyl ring.
Uniqueness
(5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the chloro, formyl, and trifluoromethyl groups, which confer distinct reactivity and properties. These substituents enhance its utility in various chemical reactions and applications compared to other boronic acids.
Propriétés
Formule moléculaire |
C8H5BClF3O3 |
|---|---|
Poids moléculaire |
252.38 g/mol |
Nom IUPAC |
[5-chloro-4-formyl-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H5BClF3O3/c10-7-2-6(9(15)16)5(8(11,12)13)1-4(7)3-14/h1-3,15-16H |
Clé InChI |
GILADRJOJOUINH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1C(F)(F)F)C=O)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


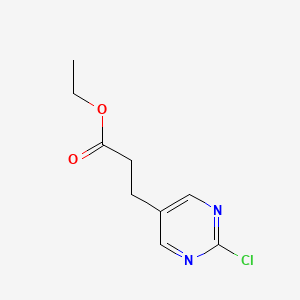
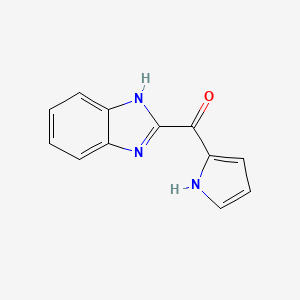


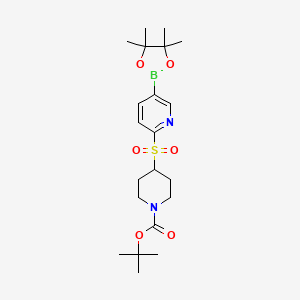

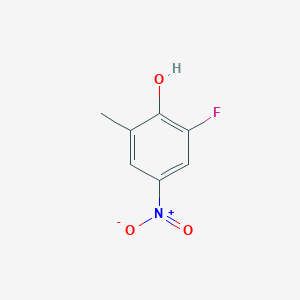
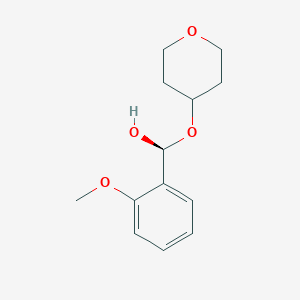
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
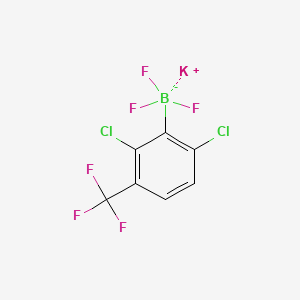
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)
